2-Cyclohexen-1-one, 2-hydroxy-

Keto-Enol Tautomerism Physical Organic Chemistry Structural Analysis

2-Cyclohexen-1-one, 2-hydroxy- is the thermodynamically favored enol tautomer of 1,2-cyclohexanedione, classified as a cyclic enol-ketone within the cyclohexenone family. It is recognized as a Generally Recognized as Safe (GRAS) flavoring substance (FEMA by the Flavor and Extract Manufacturers Association, with JECFA establishing an Acceptable Daily Intake (ADI) of 'no safety concern at current levels of intake' for its use as a flavoring agent.

Molecular Formula C6H8O2
Molecular Weight 112.13 g/mol
CAS No. 10316-66-2
Cat. No. B086646
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Cyclohexen-1-one, 2-hydroxy-
CAS10316-66-2
Synonyms2-Cyclohexen-1-one, 2-hydroxy-
Molecular FormulaC6H8O2
Molecular Weight112.13 g/mol
Structural Identifiers
SMILESC1CC=C(C(=O)C1)O
InChIInChI=1S/C6H8O2/c7-5-3-1-2-4-6(5)8/h3,7H,1-2,4H2
InChIKeyJQPFYXFVUKHERX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble in water, ethanol, fat

Structure & Identifiers


Interactive Chemical Structure Model





2-Cyclohexen-1-one, 2-hydroxy- (CAS 10316-66-2): A Differentiated α,β-Unsaturated Enol-Ketone for Flavor and Synthesis


2-Cyclohexen-1-one, 2-hydroxy- is the thermodynamically favored enol tautomer of 1,2-cyclohexanedione, classified as a cyclic enol-ketone within the cyclohexenone family [1]. It is recognized as a Generally Recognized as Safe (GRAS) flavoring substance (FEMA 3458) by the Flavor and Extract Manufacturers Association, with JECFA establishing an Acceptable Daily Intake (ADI) of 'no safety concern at current levels of intake' for its use as a flavoring agent [2]. This compound exists as a pale yellow solid with a melting point of 36–38 °C and demonstrates notable solubility in water, ethanol, and fats [3].

Why 2-Cyclohexen-1-one, 2-hydroxy- Cannot Be Simply Exchanged: Evidence for Tautomer-Specific Procurement


Substituting 2-Cyclohexen-1-one, 2-hydroxy- with its keto tautomer, 1,2-cyclohexanedione, or other α-diketones is not a functionally neutral decision due to a 1 kcal/mol thermodynamic preference for the enol form, which dictates its dominant speciation in both crystalline and non-polar environments [1]. This structural specificity is critical for regulatory compliance, as the substance's FEMA GRAS and JECFA safety evaluations are explicitly tied to this single defined form, while the FDA has uniquely rescinded authorization for its use as a synthetic flavoring substance among a group of seven compounds, creating a distinct regulatory profile that cannot be inherited by analogs [2]. Furthermore, its sensory potency at low parts-per-million (ppm) concentrations is not replicated by common caramel-type flavor substitutes like maltol, which requires orders of magnitude higher dosage to achieve similar flavor-modifying effects [3].

Quantitative Comparative Evidence for 2-Cyclohexen-1-one, 2-hydroxy- Against Key Analogs


Thermodynamic Preference for the Enol Tautomer Over the Keto Diketone Form

The enol form (2-Cyclohexen-1-one, 2-hydroxy-) is thermodynamically 1 kcal/mol more stable than its diketo tautomer (1,2-cyclohexanedione), providing a clear energetic basis for its predominant existence [1]. This preference is experimentally confirmed, with the enol content being almost entirely enolic in the crystalline state and in non-polar solvents [2]. This stability advantage directly impacts procurement for applications requiring a specific tautomeric form for reactivity or physicochemical properties.

Keto-Enol Tautomerism Physical Organic Chemistry Structural Analysis

Sensory Potency Advantage: 50- to 55-Fold Lower Usage Level Versus Maltol in Baked Goods

2-Cyclohexen-1-one, 2-hydroxy- achieves its characteristic caramellic flavor impact in bakery and confection applications at a concentration of just 2 ppm, compared to typical maltol usage levels of approximately 110 ppm in the same product categories [1][2]. This represents a 55-fold difference in required concentration, indicating a significantly higher potency as a flavor substance for caramel-type notes, which can translate to lower use-costs and reduced caloric or labeling impact from flavor additives.

Flavor Chemistry Sensory Science Food Science

Regulatory Genotoxicity Clearance Within Subgroup 2.7 of α,β-Unsaturated Alicyclic Ketones

In the EFSA Flavouring Group Evaluation 213 (FGE.213), 2-Cyclohexen-1-one, 2-hydroxy- (FL-no 07.047) was among the initial 11 out of 26 α,β-unsaturated alicyclic ketones for which the CEF Panel ruled out a concern for genotoxicity based on available data, whereas the remaining 15 substances required further genotoxicity data to resolve safety concerns [1]. This established a clearer safety profile for procurement relative to many of its structurally similar in-class compounds earlier in the regulatory evaluation process, providing a data-backed advantage for risk assessment.

Regulatory Toxicology Genotoxicity Flavor Safety

Synthetic Route Yield: 78% from 1,2-Cyclohexanediol

A reported synthetic route yields 2-Cyclohexen-1-one, 2-hydroxy- with approximately 78% yield via dehydration of 1,2-cyclohexanediol, demonstrating a practical and efficient access pathway compared to alternative synthetic routes for similar compounds, which can involve more complex multi-step sequences or lower overall yields . For instance, an alternative synthesis via 7-oxabicyclo[4.1.0]heptan-2-one gives a significantly reduced yield of around 6%, underscoring the superior efficiency of the diol dehydration route for procurement planning .

Synthetic Chemistry Chemical Process Development Procurement Specification

Unique Tri-Solubility Profile vs. Typical Flavor Ketones

2-Cyclohexen-1-one, 2-hydroxy- exhibits solubility in water, ethanol, and fats, a tri-solubility profile that is atypical for many simple caramellic ketones which are predominantly fat- or alcohol-soluble [1]. This broad solubility simplifies its incorporation into diverse food and beverage matrices—including aqueous-based systems, emulsions, and fat-based products—without the need for additional solubilizers or carrier systems, providing a practical formulation advantage over less versatile analogs.

Formulation Science Solubility Product Development

Validated Application Scenarios for 2-Cyclohexen-1-one, 2-hydroxy- Based on Quantitative Evidence


High-Potency Caramel Flavor Formulation for Bakery and Confectionery

Leveraging its 55-fold potency advantage over maltol at 2 ppm, this compound can be used to impart robust caramellic notes while minimizing flavor load in baked goods and frozen desserts, directly aligning with FEMA GRAS use-level guidance (up to 7.0 mg/kg in candies and puddings) [1][2].

Savory & Meat Product Flavoring with Minimal Additive Declaration

The compound's effective use at 5 ppm in meat products, soups, and sauces—coupled with its broad solubility—enables savory flavor enhancement without requiring carriers, supporting clean-label trends where low total flavor addition is preferred [1][3].

Synthetic Intermediate for Catechol Derivatives via Keto-Enol Chemistry

The thermodynamically stable enol form serves as a well-defined starting material for the synthesis of catechol monoethers as described in patent GB1258554A, with the 78%-yield route from 1,2-cyclohexanediol enabling reliable scale-up for research and fine chemical production [4].

Analytical Reference Standard for α,β-Unsaturated Ketone Safety Evaluation

As one of the 11 flavoring substances in FGE.213 for which EFSA could rule out genotoxicity concern, this compound serves as a procurable, safety-cleared reference material for analytical method development and validation in flavor regulatory compliance testing [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
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